molecular formula C7H24N2O5 B1193272 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid

3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid

Cat. No. B1193272
M. Wt: 456.5
InChI Key: MDVYCLAYSVNYDS-UHFFFAOYSA-N
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Patent
US08278343B2

Procedure details

Sodium trimethyl silanolate (72.1 g) and water (7.72 mL, 428.6 mmol) were added to a stirred solution of 3-(4′-cyano-biphenyl-4-yloxymethyl)-1-(4-methoxy-benzoyl)-pyrrolidine-3-carboxylic acid ethyl ester (see Preparation 28) (207.7 g, 428.6 mmol) in acetonitrile (2090 mL). The resulting mixture was stirred at RT for 18 hours. The reaction mixture was filtered and the solid was partitioned between ethyl acetate (2000 mL) and aqueous hydrogen chloride solution (2000 mL, 2M). The organic layer was washed with water (1000 mL) then concentrated under reduced pressure to afford a pale orange foam. This was recrystallised twice, from ethyl acetate (700 mL) then isopropyl alcohol (700 mL) to afford the title compound as a white solid (107.2 g, 55%).
Quantity
72.1 g
Type
reactant
Reaction Step One
Name
Quantity
7.72 mL
Type
reactant
Reaction Step One
Name
3-(4′-cyano-biphenyl-4-yloxymethyl)-1-(4-methoxy-benzoyl)-pyrrolidine-3-carboxylic acid ethyl ester
Quantity
207.7 g
Type
reactant
Reaction Step One
Quantity
2090 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O-].[Na+].O.C([O:10][C:11]([C:13]1([CH2:28][O:29][C:30]2[CH:35]=[CH:34][C:33]([C:36]3[CH:41]=[CH:40][C:39]([C:42]#[N:43])=[CH:38][CH:37]=3)=[CH:32][CH:31]=2)[CH2:17][CH2:16][N:15]([C:18](=[O:27])[C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)[CH2:14]1)=[O:12])C>C(#N)C>[C:42]([C:39]1[CH:40]=[CH:41][C:36]([C:33]2[CH:32]=[CH:31][C:30]([O:29][CH2:28][C:13]3([C:11]([OH:12])=[O:10])[CH2:17][CH2:16][N:15]([C:18](=[O:27])[C:19]4[CH:20]=[CH:21][C:22]([O:25][CH3:26])=[CH:23][CH:24]=4)[CH2:14]3)=[CH:35][CH:34]=2)=[CH:37][CH:38]=1)#[N:43] |f:0.1|

Inputs

Step One
Name
Quantity
72.1 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[Na+]
Name
Quantity
7.72 mL
Type
reactant
Smiles
O
Name
3-(4′-cyano-biphenyl-4-yloxymethyl)-1-(4-methoxy-benzoyl)-pyrrolidine-3-carboxylic acid ethyl ester
Quantity
207.7 g
Type
reactant
Smiles
C(C)OC(=O)C1(CN(CC1)C(C1=CC=C(C=C1)OC)=O)COC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Name
Quantity
2090 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was partitioned between ethyl acetate (2000 mL) and aqueous hydrogen chloride solution (2000 mL, 2M)
WASH
Type
WASH
Details
The organic layer was washed with water (1000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a pale orange foam
CUSTOM
Type
CUSTOM
Details
This was recrystallised twice, from ethyl acetate (700 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OCC1(CN(CC1)C(C1=CC=C(C=C1)OC)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 107.2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.